molecular formula C19H11FN2O2 B11108751 2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11108751
M. Wt: 318.3 g/mol
InChI Key: DJIZMDZCOFKQOK-SRZZPIQSSA-N
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Description

2-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that belongs to the benzo[de]isoquinoline family This compound is characterized by its unique structure, which includes a fluorophenyl group and a benzo[de]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to produce the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound can act as a fluorescent probe by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These interactions can lead to changes in fluorescence intensity, allowing for the detection of target molecules. Additionally, the compound’s therapeutic effects may involve the inhibition of specific enzymes or receptors, leading to anticancer or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its specific combination of a fluorophenyl group and a benzo[de]isoquinoline core. This structure imparts distinct electronic and optical properties, making it valuable for applications in fluorescence-based detection and as a potential therapeutic agent.

Properties

Molecular Formula

C19H11FN2O2

Molecular Weight

318.3 g/mol

IUPAC Name

2-[(E)-(4-fluorophenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H11FN2O2/c20-14-9-7-12(8-10-14)11-21-22-18(23)15-5-1-3-13-4-2-6-16(17(13)15)19(22)24/h1-11H/b21-11+

InChI Key

DJIZMDZCOFKQOK-SRZZPIQSSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)N=CC4=CC=C(C=C4)F

Origin of Product

United States

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